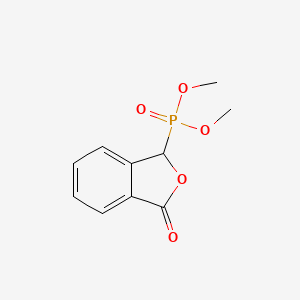
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Cat. No. B1312430
Key on ui cas rn:
61260-15-9
M. Wt: 242.16 g/mol
InChI Key: KEKUNQAVGWOYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196085B2
Procedure details


Dimethyl phosphite (100 g, 0.909 mol) was added dropwise at 0° C. under nitrogen to a stirred solution of sodium methoxide [from sodium (20.9 g, 0.909 gatom)] in methanol (730 ml), the mixture was stirred for 5 minutes, and 2-carboxybenzaldehyde (95.45 g, 0.64 mol) was added in portions. The stirred mixture was allowed to warm to ambient temperature, then it was stirred for 30 minutes and cooled in ice. Methanesulfonic acid (96 g, 1 mol) was added in portions at 5–10° C., then the solvent was removed in vacuo. The residue was partitioned between dichloromethane (1800 ml) and water (450 ml), and the organic layer was separated, washed with water (2×450 ml) and dried (MgSO4) The solvent was removed in vacuo, the residue was triturated with ether (150 ml), and the resulting solid was collected by filtration, washed with ether (30 ml) and dried in vacuo to give dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate (139.94 g) as a white crystalline solid, m.pt 95–96.5° C.; 250 MHz 1H-nmr (d6-DMSO) δ (ppm): 3.65 (d, 3H) (—OCH3), 3.85 (d, 3H) (—OCH3), 6.4 (d, 1H) (—CH—P), 7.75 (m, 2H) (2×ArH), 7.85–8.05 (m, 2H) (2×ArH); m/z (M+H)+. 243, 100% purity.

Name
sodium methoxide
Quantity
20.9 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:6])([O:4][CH3:5])[O:2][CH3:3].C[O-].[Na+].[C:10]([C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16])(O)=[O:11].CS(O)(=O)=O>CO>[O:11]=[C:10]1[C:13]2[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]([P:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3])[O:16]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OC)(OC)[O-]
|
|
Name
|
sodium methoxide
|
|
Quantity
|
20.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
730 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
95.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=C(C=O)C=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
it was stirred for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between dichloromethane (1800 ml) and water (450 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×450 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4) The solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with ether (150 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1OC(C2=CC=CC=C12)P(OC)(OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 139.94 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
